methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
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Overview
Description
Methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is a complex organic compound characterized by its unique structural features. This compound belongs to the class of β-amino-acrylates, which are known for their diverse applications in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate typically involves the reaction of 4-isopropylbenzenesulfonyl chloride with 4-methoxyaniline under basic conditions to form the corresponding sulfonamide. This intermediate is then subjected to a condensation reaction with methyl acrylate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonates.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium metabisulfite for sulfonylation, and transition metal catalysts for various transformations . Conditions often involve mild temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
Major products formed from these reactions include sulfonates, amines, and substituted acrylates, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate involves the interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in redox reactions, while the amino group can form hydrogen bonds with biological targets, influencing their activity . The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other β-amino-acrylates and sulfonyl-containing molecules, such as:
β-Keto sulfones: Known for their versatile reactivity and applications in organic synthesis.
Sulfonamides: Widely used in medicinal chemistry for their antibacterial properties.
Uniqueness
Methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
IUPAC Name |
methyl (Z)-3-(4-methoxyanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-14(2)15-5-11-18(12-6-15)27(23,24)19(20(22)26-4)13-21-16-7-9-17(25-3)10-8-16/h5-14,21H,1-4H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKIJTWIDUECMQ-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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